molecular formula C21H23BrO2 B14243039 3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-EN-1-one CAS No. 406217-50-3

3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-EN-1-one

Cat. No.: B14243039
CAS No.: 406217-50-3
M. Wt: 387.3 g/mol
InChI Key: CWBRQVDLOJRWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-en-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenylprop-2-en-1-one backbone with a 6-bromohexyl group attached to the phenyl ring via an ether linkage. The presence of the bromohexyl group imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-en-1-one typically involves a multi-step process. One common method includes the reaction of 4-hydroxyacetophenone with 6-bromohexyl bromide in the presence of a base to form the ether linkage. This intermediate is then subjected to a Claisen-Schmidt condensation with benzaldehyde to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide .

Chemical Reactions Analysis

3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The bromohexyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-en-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

406217-50-3

Molecular Formula

C21H23BrO2

Molecular Weight

387.3 g/mol

IUPAC Name

3-[4-(6-bromohexoxy)phenyl]-1-phenylprop-2-en-1-one

InChI

InChI=1S/C21H23BrO2/c22-16-6-1-2-7-17-24-20-13-10-18(11-14-20)12-15-21(23)19-8-4-3-5-9-19/h3-5,8-15H,1-2,6-7,16-17H2

InChI Key

CWBRQVDLOJRWBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCCCCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.